

# Reparixin in Inflammatory Diseases: A Comparative Meta-Analysis of Efficacy

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

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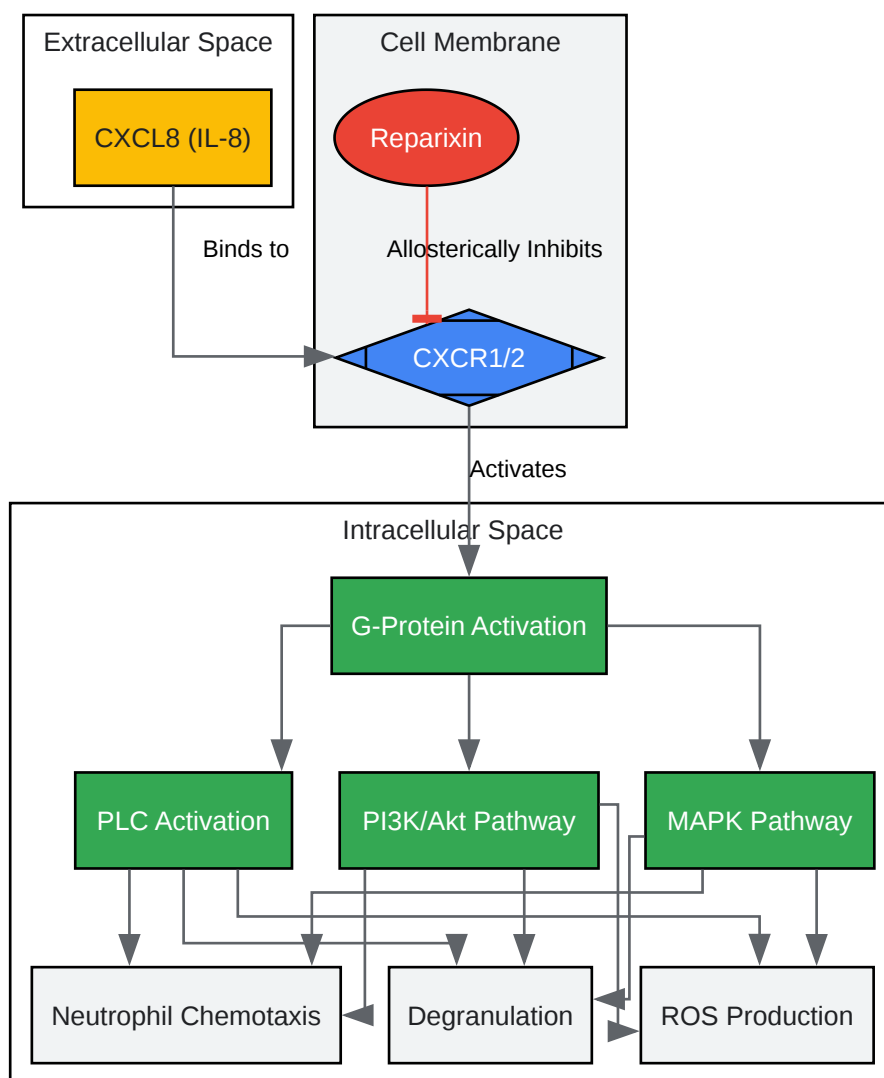
For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Reparixin** is a small molecule inhibitor of the C-X-C motif chemokine receptors 1 and 2 (CXCR1 and CXCR2), which are key mediators in the inflammatory cascade. By blocking the binding of their primary ligand, interleukin-8 (IL-8 or CXCL8), **Reparixin** disrupts the recruitment and activation of neutrophils, thereby mitigating inflammatory responses. This mechanism has positioned **Reparixin** as a potential therapeutic agent across a spectrum of inflammatory diseases. This guide provides a meta-analysis of **Reparixin's** efficacy, comparing its performance against placebo or standard of care in various clinical and preclinical settings, supported by experimental data and detailed methodologies.

## Mechanism of Action: Targeting the CXCL8-CXCR1/2 Axis

The CXCL8-CXCR1/2 signaling pathway is a critical driver of neutrophil-mediated inflammation. Upon tissue injury or infection, various cells release CXCL8, which then binds to CXCR1 and CXCR2 on the surface of neutrophils. This binding triggers a cascade of intracellular signaling events, leading to neutrophil chemotaxis, degranulation, and the release of reactive oxygen species (ROS) and proteolytic enzymes, all of which contribute to the inflammatory response. **Reparixin**, as a non-competitive allosteric inhibitor, prevents the conformational changes in CXCR1/2 necessary for signal transduction, effectively dampening the inflammatory cascade.



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CXCL8-CXCR1/2 Signaling Pathway and **Reparixin's** Point of Intervention.

## Clinical Efficacy of Reparixin in Inflammatory Conditions

**Reparixin** has been investigated in several clinical trials for various inflammatory conditions. The following tables summarize the quantitative data from these studies, comparing **Reparixin** to placebo or the standard of care.

### Severe COVID-19 Pneumonia

Table 1: Efficacy of **Reparixin** in Hospitalized Patients with Severe COVID-19 Pneumonia

Trial	Phase	N (Reparixin vs. Control)	Primary Endpoint	Reparixin Outcome	Control Outcome	p-value	Reference
REPAVID-19	2	36 vs. 19	Composite of clinical events (use of supplemental oxygen, need for mechanical ventilation, ICU admission, and/or use of rescue medication)	16.7%	42.1%	0.02	<a href="#">[1]</a> <a href="#">[2]</a>
Piemonti et al., 2023	3	182 vs. 88	Proportion of patients alive and free of respiratory failure at Day 28	83.5%	80.7%	0.216	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>

In a Phase 2 study, **Reparixin** showed a statistically significant reduction in a composite of clinical events in patients with severe COVID-19 pneumonia.[\[1\]](#)[\[2\]](#) However, a subsequent

Phase 3 trial did not meet its primary endpoint of the proportion of patients alive and free of respiratory failure at Day 28, although a trend towards limiting disease progression was observed.[3][4][5]

## Ischemia-Reperfusion Injury

Table 2: Efficacy of **Reparixin** in Attenuating Ischemia-Reperfusion Injury

Condition	Trial Phase	N (Reparixin vs. Control)	Key Endpoints	Reparixin Outcome	Control Outcome	p-value	Reference
On-pump Coronary Artery Bypass Graft (CABG) Surgery	Pilot	16 vs. 16	Proportion of neutrophil granulocytes at end of CPB	71% (IQR: 67-76)	79% (IQR: 71-83)	0.023	[6][7]
On-pump Coronary Artery Bypass Graft (CABG) Surgery	Pilot	16 vs. 16	Intraoperative fluid balance (ml)	2575 (IQR: 2027-3080)	3200 (IQR: 2928-3778)	0.029	[6][7]
Liver Transplantation	2	22 vs. 18	Incidence of Early Allograft Dysfunction (EAD)	22.7% (5/22)	Not Reported	N/A	[8]

In a pilot study of patients undergoing on-pump CABG surgery, **Reparixin** significantly reduced the proportion of neutrophil granulocytes and the need for intraoperative fluid balance

compared to placebo.[6][7] A Phase 2 trial in liver transplantation was terminated early, with 5 out of 22 patients in the **Reparixin** group experiencing early allograft dysfunction.[8]

## Metastatic Breast Cancer

Table 3: Efficacy of **Reparixin** in Combination with Paclitaxel for Metastatic Breast Cancer

Trial	Phase	N	Primary Endpoint	Outcome	Reference
Schott et al., 2017	Ib	20 (3 cohorts)	Safety and Tolerability	Safe and well-tolerated	[9][10][11]
Schott et al., 2017	Ib	20	Objective Response Rate (ORR)	30%	[9][10][11]

In a Phase Ib study, **Reparixin** in combination with paclitaxel was found to be safe and well-tolerated in patients with HER-2 negative metastatic breast cancer, with a 30% objective response rate.[9][10][11]

## Preclinical Studies

While clinical data is paramount, preclinical studies in animal models provide foundational evidence for a drug's therapeutic potential. In a mouse model of myelofibrosis (Gata1<sup>low</sup> mice), **Reparixin** treatment reduced bone marrow and splenic fibrosis in a concentration-dependent manner.[12] Furthermore, **Reparixin** was shown to ameliorate pulmonary fibrosis in mice models.[12]

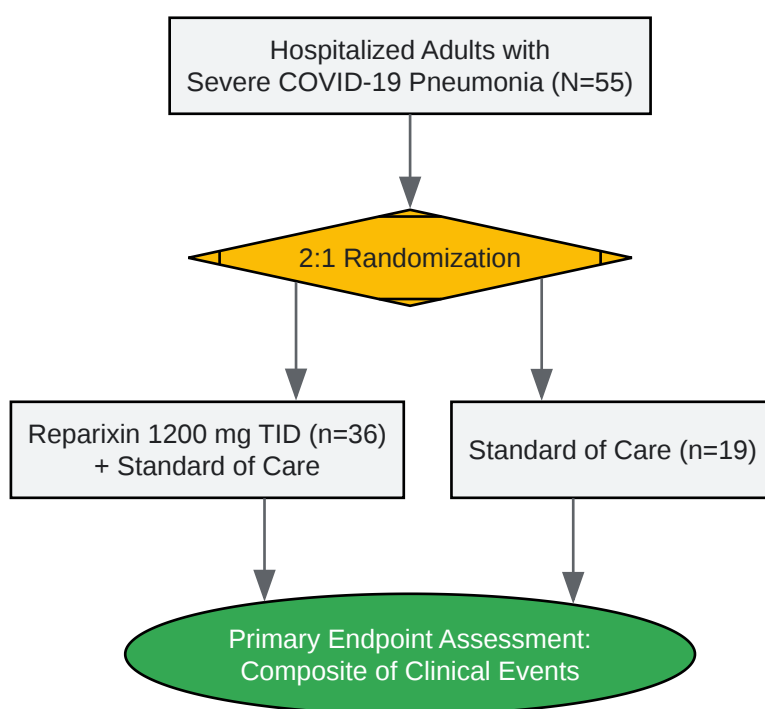
## Experimental Protocols

A summary of the experimental designs for the key clinical trials is provided below.

### COVID-19 Phase 2 Trial (REPAVID-19)

- Objective: To assess the efficacy and safety of **Reparixin** compared to standard of care (SOC) in hospitalized patients with severe COVID-19 pneumonia.

- Design: Phase 2, open-label, multicenter, randomized study.
- Participants: 55 hospitalized adult patients with severe COVID-19 pneumonia.
- Intervention: Patients were randomized 2:1 to receive either oral **Reparixin** 1200 mg three times daily for up to 21 days or SOC.
- Primary Endpoint: A composite of clinical events including the use of supplemental oxygen, need for mechanical ventilation, ICU admission, and/or use of rescue medication.



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Workflow for the Phase 2 REPAVID-19 Trial.

## On-Pump CABG Surgery Pilot Study

- Objective: To evaluate the safety and efficacy of **Reparixin** in suppressing ischemia-reperfusion injury and inflammation in patients undergoing on-pump CABG surgery.
- Design: Single-center, double-blind, placebo-controlled, parallel-group pilot study.
- Participants: 32 patients undergoing elective on-pump CABG.

- Intervention: Patients were randomized to receive either intravenous **Reparixin** (loading dose of 4.5 mg/kg/h for 30 min followed by a continuous infusion of 2.8 mg/kg/h) or placebo from the induction of anesthesia until 8 hours after cardiopulmonary bypass.
- Primary Outcome: Safety and tolerability. Key efficacy endpoints included markers of systemic and pulmonary inflammation and surrogates of myocardial IRI.

## Comparison with Other CXCR1/2 Inhibitors

**Reparixin** is one of several CXCR1/2 inhibitors that have been investigated for inflammatory diseases. Other notable compounds include Navarixin (SCH-527123) and Ladarixin. While direct head-to-head clinical trials are lacking, a comparison of their investigated indications provides context for the therapeutic landscape.

Table 4: Investigational Landscape of CXCR1/2 Inhibitors

Drug	Key Investigated Indications
Reparixin	Severe COVID-19 Pneumonia, Ischemia-Reperfusion Injury (transplantation, cardiac surgery), Metastatic Breast Cancer
Navarixin	Chronic Obstructive Pulmonary Disease (COPD), Asthma, Advanced Solid Tumors
Ladarixin	Type 1 Diabetes, Non-Small Cell Lung Cancer

## Conclusion

The meta-analysis of available data suggests that **Reparixin**, a CXCR1/2 inhibitor, shows promise in modulating inflammatory responses in various clinical settings. While a Phase 2 trial in severe COVID-19 pneumonia demonstrated a significant clinical benefit, a larger Phase 3 trial did not meet its primary endpoint, highlighting the complexities of treating this disease.<sup>[1]</sup><sup>[2]</sup><sup>[3]</sup><sup>[4]</sup><sup>[5]</sup> In the context of ischemia-reperfusion injury following cardiac surgery, **Reparixin** has shown positive effects on inflammatory markers and clinical parameters.<sup>[6]</sup><sup>[7]</sup> Its role in metastatic breast cancer, in combination with chemotherapy, also warrants further investigation based on early positive signals.<sup>[9]</sup><sup>[10]</sup><sup>[11]</sup>

The differing outcomes across trials underscore the need for well-designed, adequately powered studies to delineate the specific patient populations and inflammatory conditions where CXCR1/2 inhibition with **Reparixin** is most effective. Further research into optimal dosing, timing of administration, and potential combination therapies will be crucial in realizing the full therapeutic potential of this targeted anti-inflammatory agent. The preclinical data in fibrotic diseases also suggests a broader applicability that is yet to be fully explored in the clinical arena.<sup>[12]</sup>

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- To cite this document: BenchChem. [Reparixin in Inflammatory Diseases: A Comparative Meta-Analysis of Efficacy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680519#meta-analysis-of-reparixin-s-efficacy-in-inflammatory-diseases]

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